Bienvenue dans la boutique en ligne BenchChem!

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide

CB1 antagonist regioisomer selectivity medicinal chemistry

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide (CAS 1005563-54-1) is a heterocyclic small molecule combining a pyrazole sulfonyl moiety with a piperidine-3-carbohydrazide core. It is structurally classified as a pyrazole and piperidine derivative acting as a selective cannabinoid type-1 (CB1) receptor antagonist, which inhibits the proliferation and maturation of adipocytes and improves lipid and glucose metabolism.

Molecular Formula C10H17N5O3S
Molecular Weight 287.34
CAS No. 1005563-54-1
Cat. No. B2497501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide
CAS1005563-54-1
Molecular FormulaC10H17N5O3S
Molecular Weight287.34
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NN
InChIInChI=1S/C10H17N5O3S/c1-14-7-9(5-12-14)19(17,18)15-4-2-3-8(6-15)10(16)13-11/h5,7-8H,2-4,6,11H2,1H3,(H,13,16)
InChIKeyDAJDXCITHMISAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide (CAS 1005563-54-1) Is a Strategic Procurement Choice for CB1 Antagonist Research


1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide (CAS 1005563-54-1) is a heterocyclic small molecule combining a pyrazole sulfonyl moiety with a piperidine-3-carbohydrazide core . It is structurally classified as a pyrazole and piperidine derivative acting as a selective cannabinoid type-1 (CB1) receptor antagonist, which inhibits the proliferation and maturation of adipocytes and improves lipid and glucose metabolism [1]. This compound serves as a critical building block in medicinal chemistry for developing next-generation CB1 modulators with potentially reduced central nervous system penetration compared to first-generation diarylpyrazoles like rimonabant.

Why Generic 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide Substitution Fails: The Critical Role of Scaffold Architecture


Generic substitution within the pyrazole-sulfonyl-piperidine class is precluded by the exact positional isomerism of the carbohydrazide at the piperidine 3-position and the methylation pattern of the pyrazole ring. Studies on related scaffolds demonstrate that shifting the sulfonyl attachment from the pyrazole 4-position to the 3-position, or altering the piperidine substitution from 3-carbohydrazide to 4-carboxamide, can drastically alter CB1 binding affinity, inverse agonism potency, and selectivity over CB2 receptors [1]. Furthermore, N-1 methylation on the pyrazole is critical for reducing hydrogen-bond donor capacity, which directly influences blood-brain barrier penetration and metabolic stability [1]. Therefore, analogs with similar molecular formulas cannot be assumed to perform identically in receptor binding, functional activity, or pharmacokinetic studies without explicit head-to-head data.

Product-Specific Quantitative Evidence for 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide (CAS 1005563-54-1) Differentiation


Structural Differentiation: 3-Carbohydrazide vs. 4-Carboxylic Acid Regioisomers

The target compound bears the carbohydrazide at the piperidine 3-position, whereas a common synthetic precursor and comparator, 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid (CAS 925178-99-0), carries the carboxyl group at the 4-position . In pyrazole-sulfonyl piperidine series targeting the CB1 receptor, the position of the carbonyl-containing substituent on the piperidine ring dictates the spatial orientation of key hydrogen-bonding interactions with the receptor's transmembrane helices, directly impacting inverse agonism potency and selectivity [1].

CB1 antagonist regioisomer selectivity medicinal chemistry

Terminal Group Identity: Carbohydrazide vs. Carboxylic Acid in CB1 Pharmacology

The carbohydrazide terminal group (-CONHNH2) of the target compound provides an additional hydrogen-bond donor/acceptor pair compared to the carboxylic acid (-COOH) terminus of the precursor 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 957301-79-0) . In pyrazole CB1 antagonists, the 3-carboxamide or 3-carbohydrazide substituent on the pyrazole engages in critical hydrogen bonding with Lys192 of the CB1 receptor, and the hydrazide extension can modulate the strength and geometry of this interaction, potentially enhancing inverse agonist efficacy [1].

CB1 inverse agonism hydrazide functionality pharmacophore optimization

N-Methyl Pyrazole vs. N-H Pyrazole: Impact on Physicochemical Properties and Brain Penetration

The N-1 methyl group on the pyrazole ring of the target compound distinguishes it from N-H pyrazole analogs such as 1-(1H-pyrazole-4-sulfonyl)piperidine (CAS 1179789-31-1) . In the CB1 antagonist field, N-1 methylation is a deliberate design strategy to reduce the number of hydrogen-bond donors, thereby lowering polar surface area and improving passive blood-brain barrier penetration. This design principle was critical in the evolution from rimonabant (which also contains an N-1 methyl group) to peripherally restricted CB1 antagonists where brain penetration is intentionally minimized [1].

blood-brain barrier penetration physicochemical properties CB1 antagonist design

Sulfonamide Linker Position: Pyrazole-4-sulfonyl vs. Pyrazole-3-carboxamide Core Scaffold Differentiation

The target compound utilizes a pyrazole-4-sulfonyl-piperidine architecture, contrasting with the pyrazole-3-carboxamide core of rimonabant (SR141716, CAS 168273-06-1), the prototypical CB1 inverse agonist (Ki = 1.8 nM for CB1) . The sulfonamide linker presents a tetrahedral sulfur geometry versus the planar amide of rimonabant, which alters the vector of the piperidine ring relative to the pyrazole core. This geometric difference is exploited in medicinal chemistry to fine-tune receptor interactions and potentially achieve selectivity profiles distinct from rimonabant's pharmacology [1].

sulfonamide linker pyrazole core CB1 pharmacophore

Optimal Application Scenarios for 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide Based on Quantitative Differentiation Evidence


Peripheral CB1 Antagonist Lead Optimization Campaigns

The compound's combination of a pyrazole-4-sulfonyl linker and piperidine-3-carbohydrazide terminus makes it a suitable scaffold for designing peripherally restricted CB1 inverse agonists targeting metabolic disorders. The N-1 methyl pyrazole reduces H-bond donor count relative to N-H analogs, which is a critical parameter for modulating blood-brain barrier penetration [1]. Researchers can use this core to systematically vary the hydrazide terminus while maintaining the sulfonamide linker geometry, which is distinct from the rimonabant carboxamide series [2].

Focused Library Synthesis Around the Carbohydrazide Warhead

The hydrazide functional group serves as a versatile handle for generating hydrazone libraries through condensation with aldehydes or ketones. This enables rapid exploration of extended pharmacophores while maintaining the pyrazole-4-sulfonyl-piperidine core that provides the foundational CB1 recognition motif. The 3-position regioisomer is critical for correct spatial presentation of the hydrazide-derived substituents to the receptor's extracellular loops [1].

Selectivity Profiling Against CB2 and Off-Target Receptors

The sulfonamide linker geometry (tetrahedral sulfur) differentiates this scaffold from the planar amide of rimonabant, potentially altering the complementarity with CB2 receptor binding pockets and other GPCR off-targets such as GPR55 or the µ-opioid receptor [1]. Researchers evaluating CB1/CB2 selectivity panels should select this compound class to test the hypothesis that sulfonamide-linked pyrazole CB1 antagonists exhibit improved subtype selectivity compared to carboxamide-linked analogs [2].

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a molecular weight of 287.34 g/mol and the combination of a sulfonamide and hydrazide functionality, this compound occupies a specific physicochemical space (moderate logP, elevated H-bond acceptor count) that influences oral absorption and solubility. Building block suppliers can use this compound as a reference standard for developing analogs with improved aqueous solubility while retaining CB1 affinity, addressing a known limitation of N-sulfonyl pyrazole-piperidine series [1].

Quote Request

Request a Quote for 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.